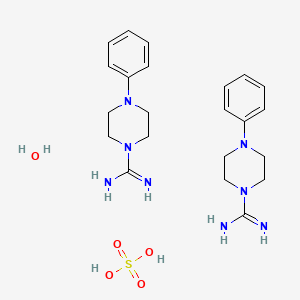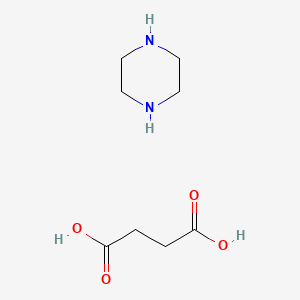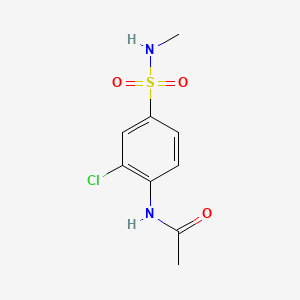
N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95%
Vue d'ensemble
Description
The compound seems to be a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters .
Chemical Reactions Analysis
The compound may undergo reactions such as protodeboronation . Paired with a Matteson–CH2– homologation, this allows for formal anti-Markovnikov alkene hydromethylation .Mécanisme D'action
Target of Action
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide, also known as N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide or GS 436, is a synthetic compound with potential antimicrobial and antiproliferative activities Similar compounds have been found to target bacterial lipids and cancerous cells .
Mode of Action
It’s known that sulfonamide derivatives, like gs 436, can inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . By inhibiting DHFR, these compounds can disrupt DNA synthesis and cell division, leading to antimicrobial and anticancer effects .
Biochemical Pathways
The biochemical pathways affected by GS 436 are likely related to its inhibition of DHFR. The folate pathway, which DHFR is a part of, is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, GS 436 can disrupt these processes, leading to cell death .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body .
Result of Action
The result of GS 436’s action is the inhibition of cell growth and division, leading to cell death. This is due to its disruption of the folate pathway, which is essential for DNA synthesis and cell division . This makes GS 436 a potential candidate for antimicrobial and anticancer therapies .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% has several advantages and limitations for lab experiments. One of the main advantages of N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% is that it is a highly reactive compound and can be used to modify proteins and peptides. It is also relatively inexpensive and can be easily synthesized. However, N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% can also be toxic and should be handled with care.
Orientations Futures
There are several potential future directions for N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95%. One potential future direction is to further investigate its effects on the growth of bacteria and fungi, as well as its anti-inflammatory and antioxidant properties. Another potential future direction is to explore its potential applications in the synthesis of nanomaterials, such as carbon nanotubes, and in the production of polymers. Additionally, further research into the mechanism of action of N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% could lead to new and improved applications.
Méthodes De Synthèse
N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% is synthesized from the reaction of 2-chloro-4-methylsulfonamido-phenylacetic acid and acetamide. This reaction is typically carried out in an aqueous solution using a base, such as sodium hydroxide or potassium hydroxide, as a catalyst. The reaction is usually carried out at a temperature of around 80°C and a pressure of 1 atmosphere. The reaction is typically complete in about 1 hour.
Applications De Recherche Scientifique
N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% is widely used in scientific research applications, such as the synthesis of drugs, the modification of proteins and peptides, and the production of other pharmaceuticals. It is also used in the synthesis of dyes, pigments, and other organic compounds. N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide, 95% is also used in the production of nanomaterials, such as carbon nanotubes, and in the preparation of polymers.
Propriétés
IUPAC Name |
N-[2-chloro-4-(methylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZSMGITYUMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218416 | |
| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68252-73-3 | |
| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)

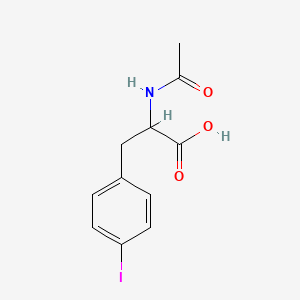
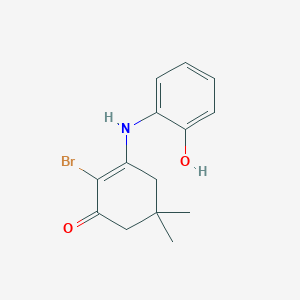

![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)
![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)

